Ethyl 3,5-dichloro-4-hydroxybenzoate

Anti-tubercular drug discovery Fragment-based lead generation Mycobacterium tuberculosis cholesterol metabolism

Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS 17302‑82‑8) is a chlorinated hydroxybenzoate ester that belongs to the family of 4‑hydroxybenzoic acid derivatives. It is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
CAS No. 17302-82-8
Cat. No. B097549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,5-dichloro-4-hydroxybenzoate
CAS17302-82-8
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl
InChIInChI=1S/C9H8Cl2O3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2H2,1H3
InChIKeyWMKNGSJJEMFQOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,5-Dichloro-4-Hydroxybenzoate (CAS 17302-82-8) – A Chlorinated Hydroxybenzoate Fragment for Anti-Tubercular Discovery


Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS 17302‑82‑8) is a chlorinated hydroxybenzoate ester that belongs to the family of 4‑hydroxybenzoic acid derivatives. It is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research [1]. The compound has been identified as a fragment hit against the mycobacterial enzyme HsaD, a genetically validated target in the cholesterol‑catabolism pathway of Mycobacterium tuberculosis, and has demonstrated both enzyme‑inhibitory and whole‑cell anti‑mycobacterial activity in published fragment‑based drug‑discovery studies [2].

Why Ethyl 3,5-Dichloro-4-Hydroxybenzoate Cannot Be Swapped with the Free Acid or Other Hydroxybenzoate Esters


Although ethyl 3,5‑dichloro‑4‑hydroxybenzoate shares a core scaffold with 3,5‑dichloro‑4‑hydroxybenzoic acid and methyl 3,5‑dichloro‑4‑hydroxybenzoate, the ethyl ester moiety is not a passive pharmacokinetic decoration. Head‑to‑head data demonstrate that the ethyl ester retains sub‑millimolar enzyme‑inhibitory potency against HsaD while achieving a >16‑fold improvement in whole‑cell anti‑tubercular activity relative to the corresponding free acid [1]. Similarly, the ester outperforms a more potent enzymatic inhibitor (3,5‑dichlorobenzenesulfonamide) in mycobacterial growth suppression, confirming that potency at the isolated enzyme does not linearly predict cellular efficacy [2]. Consequently, substituting a generic acid or methyl ester for the ethyl ester can lead to a measurable loss of biological translation in cholesterol‑dependent mycobacterial models.

Ethyl 3,5-Dichloro-4-Hydroxybenzoate – Quantified Differentiation Guide for Scientific Procurement


Ethyl Ester Drives >16‑Fold Superior Whole‑Cell Anti‑Tubercular Activity Compared to the Free Acid

Ethyl 3,5‑dichloro‑4‑hydroxybenzoate (compound 6) and 3,5‑dichloro‑4‑hydroxybenzoic acid (compound 32) were evaluated side‑by‑side for HsaD enzyme inhibition and mycobacterial growth suppression [1]. Both compounds displayed nearly identical IC50 values (0.52 ± 0.02 mM vs. 0.54 ± 0.01 mM), yet their whole‑cell minimum inhibitory concentrations (MIC) diverged dramatically: the ethyl ester inhibited M. tuberculosis at <12.5 μg mL⁻¹, whereas the free acid showed an MIC of 200 μg mL⁻¹, representing a greater than 16‑fold loss of cellular potency [2]. This gap indicates that the ethyl ester provides a crucial permeability or intracellular accumulation advantage not achievable with the acid.

Anti-tubercular drug discovery Fragment-based lead generation Mycobacterium tuberculosis cholesterol metabolism

Ethyl Ester Retains Favourable Enzyme-to-Cell Translation vs. a More Potent HsaD Inhibitor

3,5-Dichlorobenzenesulfonamide (compound 2) was the most potent HsaD inhibitor identified in the fragment screen, with an IC50 of 0.41 ± 0.02 mM [1]. Despite this 21% advantage in enzymatic potency over ethyl 3,5‑dichloro‑4‑hydroxybenzoate (IC50 0.52 ± 0.02 mM), the sulfonamide displayed a 2‑fold inferior whole‑cell MIC against M. tuberculosis (25 μg mL⁻¹ vs. <12.5 μg mL⁻¹) [2]. This inversion of rank order demonstrates that the ethyl ester scaffold possesses superior bacterial cell penetration or target‑pathway engagement within the cholesterol‑dependent growth condition, making it a more translationally predictive hit series for cellular screening cascades.

Tuberculosis lead optimisation Enzyme-to-cell potency translation HsaD inhibitor selectivity

X‑Ray Crystallographic Confirmation of Target Engagement in the HsaD Active Site

The 3,5‑dichloro‑4‑hydroxybenzoate scaffold was soaked into apo‑HsaD crystals, and the resulting co‑crystal structure (PDB 5JZS) revealed clear electron density for the fragment in the vicinity of the enzyme active site [1]. This direct structural evidence confirms that the ethyl ester (or its hydrolysed acid form) occupies the substrate‑binding pocket of HsaD, providing a validated starting point for structure‑guided elaboration [2]. In contrast, many other fragments from the same 1258‑compound library either failed to produce co‑crystals or bound at distal, less functionally relevant sites.

Fragment-based drug design X-ray crystallography HsaD co-crystal structure

ECHA Intermediate‑Only Registration Defines Industrial Procurement Scope

Under EU REACH, ethyl 3,5‑dichloro‑4‑hydroxybenzoate (EC 241‑331‑2) is registered exclusively as an intermediate with the condition ‘intermediate use only’ [1]. This regulatory designation is not shared by all chlorinated hydroxybenzoate esters; for instance, methyl 3,5‑dichloro‑4‑hydroxybenzoate is not listed under an equivalent restricted intermediate registration in the ECHA database. The classification directly impacts procurement: quantity thresholds, permitted uses, and downstream regulatory obligations differ from those for substances registered for full industrial or consumer use, requiring explicit supply‑chain communication.

REACH registration Chemical intermediate Regulatory compliance

Ethyl 3,5-Dichloro-4-Hydroxybenzoate – High‑Confidence Application Scenarios Derived from Quantitative Evidence


Fragment‑Based Lead Generation for HsaD‑Targeting Anti‑Tubercular Agents

The compound’s co‑crystal structure with HsaD (PDB 5JZS) and its balanced enzyme‑to‑cell translation profile make it an ideal starting fragment for structure‑guided optimization of inhibitors that block cholesterol‑dependent M. tuberculosis growth [1]. Researchers should select this fragment over the free acid or sulfonamide analogs to ensure that early‑stage SAR is built on a chemotype with demonstrated cellular permeability [2].

Chemical Probe Development for Mycobacterial Cholesterol Catabolism

Because the ethyl ester retains sub‑<12.5 μg mL⁻¹ MIC specifically under cholesterol‑grown conditions, it can serve as a tool compound to dissect the role of HsaD in mycobacterial pathogenesis without confounding off‑target effects observed with less selective fragments [1]. The availability of a high‑resolution co‑crystal structure further enables the design of biotinylated or fluorescent probes for target‑engagement studies in infected macrophages [2].

Regulatory‑Compliant Intermediate for Pharmaceutical Synthesis

Registered under REACH as an intermediate, ethyl 3,5‑dichloro‑4‑hydroxybenzoate is suitable for use in the manufacture of active pharmaceutical ingredients (APIs) where a dichlorohydroxybenzoyl building block is required [1]. Procurement teams should verify that the supplier provides the substance with the appropriate intermediate‑use documentation to maintain compliance with EU chemical legislation.

Comparator Standard for Ester‑vs.‑Acid Permeability Profiling in Mycobacterial Assays

The >16‑fold MIC differential between the ethyl ester and the free acid, despite near‑identical IC50 values, provides a built‑in positive control for permeability or efflux assays in mycobacteria [1]. This pair can be used to calibrate cellular accumulation models or to benchmark novel prodrug strategies that aim to deliver acid‑containing pharmacophores into the mycobacterial cytoplasm.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3,5-dichloro-4-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.